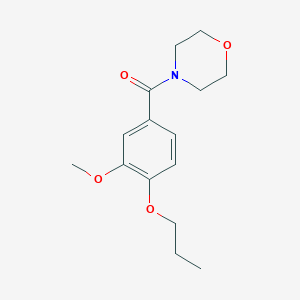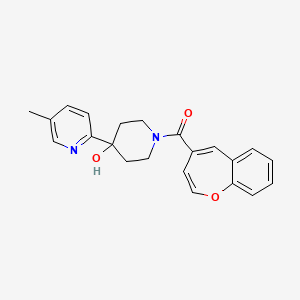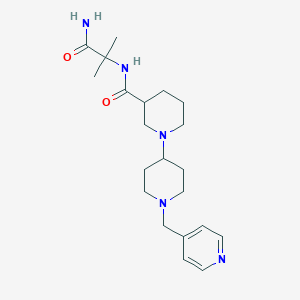
4-(3-methoxy-4-propoxybenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxy-4-propoxybenzoyl)morpholine, also known as MPBP, is a synthetic compound that belongs to the family of benzoylmorpholines. MPBP has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-(3-methoxy-4-propoxybenzoyl)morpholine involves the binding of the compound to the sigma-1 receptor. This binding results in the modulation of various cellular processes such as calcium signaling, protein folding, and lipid metabolism. 4-(3-methoxy-4-propoxybenzoyl)morpholine has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
4-(3-methoxy-4-propoxybenzoyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. 4-(3-methoxy-4-propoxybenzoyl)morpholine has also been shown to have an effect on the modulation of various cellular processes such as calcium signaling, protein folding, and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-methoxy-4-propoxybenzoyl)morpholine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of cellular processes that are involved in various physiological functions. However, one limitation of using 4-(3-methoxy-4-propoxybenzoyl)morpholine in lab experiments is its potential toxicity. 4-(3-methoxy-4-propoxybenzoyl)morpholine has been shown to have a cytotoxic effect on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-methoxy-4-propoxybenzoyl)morpholine. One direction is the further investigation of its mechanism of action and its effect on various physiological functions. Another direction is the development of more selective compounds that target the sigma-1 receptor. Additionally, the potential use of 4-(3-methoxy-4-propoxybenzoyl)morpholine in the treatment of various neurological disorders such as Alzheimer's disease and depression should be further explored.
Conclusion:
In conclusion, 4-(3-methoxy-4-propoxybenzoyl)morpholine is a synthetic compound that has been studied for its potential use in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have an effect on various cellular processes and neurotransmitter release. While there are advantages to using 4-(3-methoxy-4-propoxybenzoyl)morpholine in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the mechanism of action of 4-(3-methoxy-4-propoxybenzoyl)morpholine and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4-(3-methoxy-4-propoxybenzoyl)morpholine involves the reaction of 3-methoxy-4-propoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(3-methoxy-4-propoxybenzoyl)morpholine as a white crystalline solid. The purity of 4-(3-methoxy-4-propoxybenzoyl)morpholine can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-(3-methoxy-4-propoxybenzoyl)morpholine has been studied for its potential use in scientific research due to its unique properties. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological functions such as pain perception, mood regulation, and memory formation. 4-(3-methoxy-4-propoxybenzoyl)morpholine has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-8-20-13-5-4-12(11-14(13)18-2)15(17)16-6-9-19-10-7-16/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIMIRBEQPHIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)

![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)
![2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)